molecular formula C7H8BrN3O B13021311 5-Amino-2-bromo-N-methylnicotinamide

5-Amino-2-bromo-N-methylnicotinamide

Cat. No.: B13021311
M. Wt: 230.06 g/mol
InChI Key: RSQPNFMWZQTFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromo-N-methylnicotinamide is a chemical compound with the molecular formula C7H8BrN3O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-N-methylnicotinamide typically involves the bromination of nicotinamide followed by methylation and amination. One common method includes the following steps:

    Bromination: Nicotinamide is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Methylation: The brominated product is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    Amination: Finally, the methylated product undergoes amination using ammonia or an amine source to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-N-methylnicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 5-amino-2-hydroxy-N-methylnicotinamide, while coupling reactions can produce various substituted nicotinamide derivatives.

Scientific Research Applications

5-Amino-2-bromo-N-methylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A form of vitamin B3 with similar structural features but lacking the bromine and amino groups.

    5-Bromo-N-methylnicotinamide: Similar structure but without the amino group.

    2-Amino-5-bromo-N-methylnicotinamide: A closely related compound with similar functional groups.

Uniqueness

5-Amino-2-bromo-N-methylnicotinamide is unique due to the presence of both the bromine and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other nicotinamide derivatives.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

5-amino-2-bromo-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H8BrN3O/c1-10-7(12)5-2-4(9)3-11-6(5)8/h2-3H,9H2,1H3,(H,10,12)

InChI Key

RSQPNFMWZQTFBL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.